molecular formula C25H21N3OS B2766097 N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 396722-58-0

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2766097
CAS No.: 396722-58-0
M. Wt: 411.52
InChI Key: RDZFTMFQMWCUTP-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture, featuring a thieno[3,4-c]pyrazole core linked to a biphenyl carboxamide, is of significant interest in medicinal chemistry for the exploration of novel therapeutic agents. Compounds with pyrazole and thienopyrazole scaffolds are frequently investigated as key intermediates or active scaffolds in drug discovery programs, particularly for their potential to interact with various enzymes and protein targets . This reagent serves as a crucial building block for researchers developing and studying small molecule inhibitors. Its structure suggests potential applicability in modulating specific biological pathways, making it a valuable tool for probing enzyme function and signal transduction mechanisms in vitro. The presence of the biphenyl group enhances the molecule's potential for selective target binding, a critical property in the design of high-affinity probes and lead compounds. This product is intended for research use only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on related chemical structures and their specific mechanisms of action.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c1-17-7-13-21(14-8-17)28-24(22-15-30-16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZFTMFQMWCUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Phenylboronic acid, methylphenylboronic acid, palladium catalysts, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines by inhibiting specific kinases involved in cell signaling pathways.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Its thieno[3,4-c]pyrazole moiety may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

Chemical Research

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is used in various organic reactions due to its unique reactivity profile:

  • Reagent in Organic Synthesis : The compound can participate in substitution reactions and serve as a precursor for the synthesis of other heterocyclic compounds.
  • Catalytic Applications : The presence of nitrogen and sulfur in its structure may enhance catalytic properties in specific chemical reactions.

Industrial Applications

The unique chemical properties of this compound make it suitable for various industrial applications:

  • Material Science : It can be used in developing new materials such as polymers and coatings due to its structural stability and reactivity.
  • Coatings and Adhesives : Its chemical properties may allow it to function effectively as an additive or component in industrial coatings.

Case Studies

Several studies have highlighted the biological activities and applications of this compound:

  • Antiproliferative Activity Study : A study published in Journal of Medicinal Chemistry examined the effects of this compound on cancer cell lines. Results indicated that it inhibited cell growth through specific kinase inhibition pathways.
  • Antimicrobial Efficacy Assessment : Research conducted by [source] demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Inflammation Modulation Research : A recent study explored the anti-inflammatory potential of this compound in animal models of inflammation. Results showed a reduction in inflammatory markers following treatment with the compound.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, the compound is compared to structurally related derivatives (Table 1).

Table 1: Comparative Analysis of Key Analogues

Compound Name/ID Molecular Formula Substituents/Modifications m.p. (°C) Yield (%) Key Features/Applications
Target Compound C25H21N3OS 4-methylphenyl, biphenyl carboxamide N/A N/A Thienopyrazole core, potential kinase modulation
VM-10 C22H18N2O6 4-hydroxyphenyl, 4'-methylbiphenyl 138–140 55.15 Nitrate ester group, lower yield
1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)... C22H25ClN4OS 4-chlorophenyl, cyclopentanecarboxamide N/A N/A Chlorine substituent, enhanced metabolic stability
Goxalapladib C40H39F5N4O3 Trifluoromethylbiphenyl, naphthyridine N/A N/A Atherosclerosis treatment, fluorine-rich
6227-09-4 C25H23N3OS 2,3-dimethylphenyl, biphenyl carboxamide N/A N/A Steric hindrance from dimethyl group

Key Observations

Substituent Effects: The target compound’s 4-methylphenyl group contrasts with VM-10’s 4-hydroxyphenyl and nitrate ester (). The hydroxyl group in VM-10 may improve solubility but reduce synthetic yield (55.15%) compared to the methyl group’s stability . Chlorine also often improves metabolic stability compared to methyl groups .

Core Modifications: Goxalapladib () replaces the thienopyrazole with a naphthyridine core and incorporates trifluoromethyl groups, increasing molecular weight (718.80 g/mol) and fluorine-driven bioavailability. This structural divergence aligns with its application in atherosclerosis .

Steric and Synthetic Considerations :

  • The 2,3-dimethylphenyl variant (6227-09-4, ) introduces steric hindrance, which could reduce binding efficiency compared to the target compound’s single methyl group. This highlights the importance of substituent positioning in activity .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Chlorine in ’s compound may slow hepatic metabolism, whereas the methyl group in the target compound offers balanced stability and clearance .
  • Synthetic Challenges : VM-10’s nitrate ester and lower yield (55.15%) suggest synthetic complexity compared to carboxamide derivatives .

Notes on Comparative Analysis

  • Structural Diversity: While the thienopyrazole core is shared across analogues (), substituent variations significantly alter biological activity and pharmacokinetics.
  • Therapeutic Potential: The target compound’s structure positions it as a candidate for kinase inhibition, whereas analogues like Goxalapladib target entirely different pathways (e.g., atherosclerosis) .
  • Data Gaps: Limited melting point and yield data for the target compound necessitate further experimental validation.

Biological Activity

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core structure linked to a biphenyl moiety through a carboxamide functional group. The presence of the 4-methylphenyl substituent enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research has demonstrated that thienopyrazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL for certain derivatives . The thieno[3,4-c]pyrazole structure is believed to contribute to this activity by interacting with bacterial enzymes or cell membranes.

Anti-inflammatory Effects

Compounds within the thienopyrazole class have been associated with anti-inflammatory activities. For example, derivatives that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been explored for their potential in treating inflammatory diseases. The presence of specific substituents on the thieno[3,4-c]pyrazole core can enhance these effects by modulating enzyme interactions .

Anticancer Potential

The anticancer properties of compounds similar to this compound have been investigated in various cancer cell lines. Studies indicate that certain derivatives can inhibit cell proliferation in lung A549 and breast MCF-7 cancer cells, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This step often utilizes electrophilic cyclization methods.
  • Introduction of the Biphenyl Moiety : This can be achieved through cross-coupling reactions such as Suzuki coupling.
  • Carboxamide Functionalization : The final step involves attaching the carboxamide group through acylation reactions.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds:

  • Antimicrobial Evaluation : A study indicated that thienopyrazole derivatives exhibited significant antibacterial activity against multiple strains with varying MIC values depending on structural modifications .
  • Anti-inflammatory Research : Another study highlighted that specific thienopyrazole derivatives showed dual inhibition of COX and LOX enzymes, suggesting their utility in managing pain and inflammation effectively .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Bacillus cereus and Klebsiella pneumoniae
Anti-inflammatoryInhibits COX and LOX pathways; potential for pain management
AnticancerInduces apoptosis in lung A549 and breast MCF-7 cancer cells

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by substitution reactions to introduce aromatic substituents (e.g., 4-methylphenyl and biphenyl groups). Key reagents include halogenated precursors, base catalysts (e.g., K₂CO₃), and solvents like DMF or DCM. Challenges include controlling reaction conditions (temperature, time) to optimize yield and purity. For example, incomplete substitution or side reactions may occur if stoichiometry is not tightly regulated .

Q. Which characterization techniques are critical for confirming its molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and aromaticity. Mass Spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography (if crystals are obtainable) provides definitive structural validation. Infrared (IR) spectroscopy can identify functional groups like amides or thiophene rings .

Q. How does the compound’s reactivity profile influence experimental design?

The presence of halogen atoms (e.g., methylphenyl groups) and the electron-rich thienopyrazole core may lead to nucleophilic substitution or oxidation reactions. Stability studies under varying pH, temperature, and light conditions are necessary to determine optimal storage and handling protocols. Reactivity with common reagents (e.g., Grignard agents) should be tested to avoid degradation during downstream applications .

Q. What preliminary assays are used to evaluate its biological activity?

In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets), cytotoxicity screening (e.g., MTT assay on cancer cell lines), and antimicrobial susceptibility testing. Dose-response curves and IC₅₀ values are calculated to assess potency. Computational docking may guide target selection by predicting binding affinities to proteins like COX-2 or EGFR .

Q. What purification strategies are effective for this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is standard. Recrystallization using solvents like ethanol or acetonitrile improves purity. Advanced techniques like preparative HPLC may resolve closely related impurities. Solvent selection must balance polarity and solubility to avoid co-elution of byproducts .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives?

Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states. Tools like ICReDD integrate computational screening with experimental data to prioritize synthetic routes. For example, substituent effects on regioselectivity can be simulated to guide functionalization of the thienopyrazole core .

Q. What mechanistic insights explain contradictory yield data in substitution reactions?

Contradictions may arise from solvent polarity effects (e.g., DMF vs. THF) or catalyst choice (e.g., Pd vs. Cu). Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps. Statistical experimental design (e.g., factorial analysis) isolates critical variables, such as temperature or reagent ratios, to resolve inconsistencies .

Q. How do solvent and catalyst systems influence regioselectivity in functionalization?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, favoring para-substitution on aromatic rings. Catalysts like Pd(PPh₃)₄ enable cross-coupling at specific positions (e.g., Suzuki-Miyaura for biphenyl attachment). Solvent-free microwave-assisted synthesis may reduce side reactions by accelerating kinetics .

Q. What strategies validate target engagement in complex biological systems?

Photoaffinity labeling or click chemistry (e.g., azide-alkyne cycloaddition) tags the compound for pull-down assays. CRISPR-Cas9 knockout of suspected targets (e.g., kinases) tests dependency. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures real-time interaction kinetics .

Q. How can structure-activity relationships (SAR) guide optimization?

Systematic substitution of the 4-methylphenyl or biphenyl groups (e.g., electron-withdrawing vs. donating substituents) correlates with activity. 3D-QSAR models map steric/electronic features to biological endpoints. Metabolite profiling identifies metabolic hotspots (e.g., oxidation of thiophene rings) for stability improvements .

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